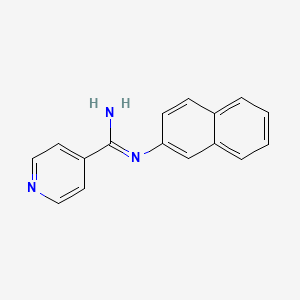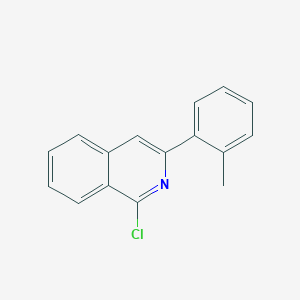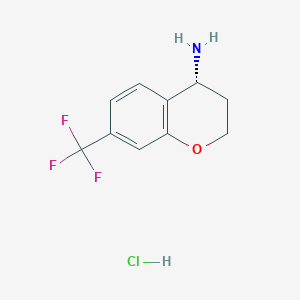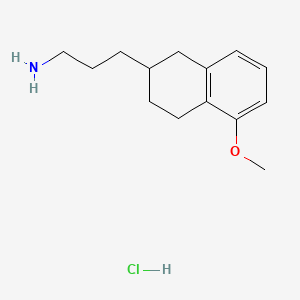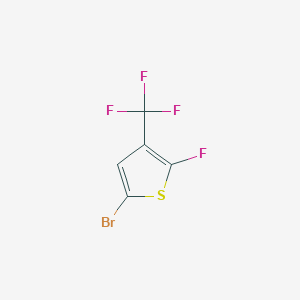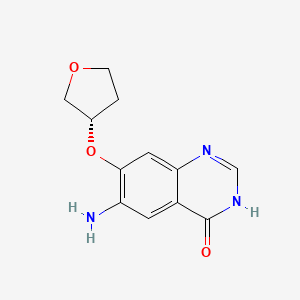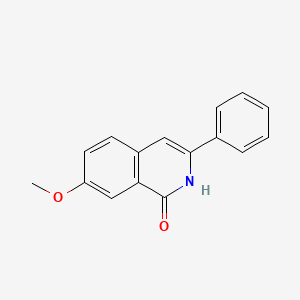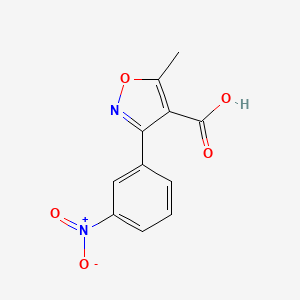
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a nitro group and a carboxylic acid group in the molecule makes it a versatile compound for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid typically involves the nitration of oxazole derivatives. One common method includes the reaction of 5-methylisoxazole with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines, respectively, in the presence of coupling agents like DCC (dicyclohexylcarbodiimide).
Electrophilic Aromatic Substitution: The nitro group can be further substituted with other electrophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine: It serves as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 5-Methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid include other nitro-substituted oxazoles and carboxylic acid derivatives. For example:
- 5-Methyl-3-(2-nitrophenyl)-1,2-oxazole-4-carboxylic acid
- 5-Methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid These compounds share similar chemical properties but may differ in their biological activities and applications due to the position of the nitro group on the phenyl ring .
Propiedades
Número CAS |
38694-05-2 |
|---|---|
Fórmula molecular |
C11H8N2O5 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
5-methyl-3-(3-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-3-2-4-8(5-7)13(16)17/h2-5H,1H3,(H,14,15) |
Clave InChI |
WRTHFIGWWRXPLR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11862861.png)
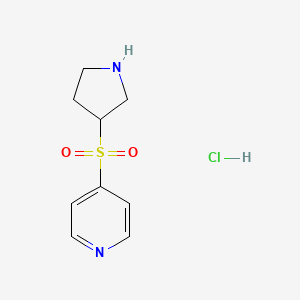

![Ethyl 3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7-carboxylate](/img/structure/B11862886.png)
